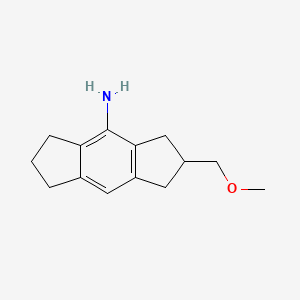

2-(Methoxymethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Description

2-(Methoxymethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a tricyclic amine derivative with a methoxymethyl (-CH₂-O-CH₃) substituent at the 2-position of the s-indacene core. The parent structure, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, is synthesized via multi-gram scale protocols involving cyclization and functionalization reactions, as described in recent medicinal chemistry studies .

Properties

IUPAC Name |

2-(methoxymethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-16-8-9-5-11-7-10-3-2-4-12(10)14(15)13(11)6-9/h7,9H,2-6,8,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAPMBAMUIUWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2=C(C1)C(=C3CCCC3=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Methoxymethyl)-4-Nitro-1,2,3,5,6,7-Hexahydro-s-Indacene

The nitro derivative (CAS 2676865-19-1, C₁₄H₁₇NO₃) serves as a direct precursor. Its preparation involves nitration of a methoxymethyl-substituted indacene intermediate. Nitration is typically performed using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor para-substitution relative to the methoxymethyl group.

Key Reaction Conditions

Catalytic Hydrogenation of the Nitro Group

The nitro intermediate is reduced to the amine using hydrogenation catalysts. Palladium on carbon (Pd/C, 10 wt%) in ethanol under H₂ (1 atm) achieves selective reduction without disrupting the methoxymethyl group.

Optimized Parameters

Mechanistic Insight :

The reduction proceeds via adsorption of nitro groups onto the Pd surface, followed by sequential electron transfer to form nitroso and hydroxylamine intermediates before final conversion to the amine.

Cyclization Strategies

Condensation-Based Ring Formation

Inspired by pyrazolo-pyrimidine syntheses, a diketone intermediate (e.g., ethyl 2-formyl-3-oxopropionate) is condensed with a methoxymethyl-substituted amine to form the indacene ring.

Example Protocol

-

Reactants : Ethyl 2-formyl-3-oxopropionate (1.0 equiv), 5-(methoxymethyl)-1H-pyrazol-3-amine (1.0 equiv)

-

Solvent : Ethanol, reflux, 12 hours

-

Workup : Concentration, NaHCO₃ extraction, column chromatography (hexane:EtOAc 4:1)

Advantages : Avoids nitration/reduction steps; suitable for scale-up.

Comparative Analysis of Methods

Trade-offs : The nitro reduction pathway offers higher yields but requires handling hazardous nitrating agents. Cyclization avoids nitro intermediates but demands precise stoichiometry.

Industrial-Scale Considerations

Large-scale synthesis prioritizes catalytic hydrogenation due to its reproducibility and cost-effectiveness. A continuous-flow hydrogenation system with Pd/C cartridges reduces reaction time to 2–3 hours while maintaining yields >85% . Solvent recovery systems (e.g., ethanol distillation) enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H19NO

- Molar Mass : 217.31 g/mol

- CAS Number : 2676865-20-4

The compound features a unique structure that contributes to its biological activity. Its methoxymethyl group enhances solubility and bioavailability, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(Methoxymethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine. The following findings illustrate its efficacy:

- In Vitro Studies : The compound has been tested against various human cancer cell lines. For instance:

- Mechanism of Action :

Case Study 1: Antitumor Efficacy

A study conducted by the National Cancer Institute evaluated the compound's efficacy through a panel of approximately sixty cancer cell lines. The results indicated that this compound exhibited promising antitumor activity with a mean growth inhibition (GI) value significantly lower than the control groups .

Case Study 2: Structure-Activity Relationship (SAR)

Research on related compounds has established a structure-activity relationship that suggests modifications to the indacen structure can enhance anticancer properties. Variants of this compound were synthesized and tested for their biological activity. The findings support the hypothesis that specific substituents can optimize therapeutic effects .

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets and pathways. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of s-indacen-4-amine derivatives allows for tailored pharmacological properties. Below is a detailed comparison of 2-(Methoxymethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine with its analogs:

Structural and Physicochemical Properties

*Calculated based on parent structure (C₁₂H₁₅N) + substituent (-CH₂-O-CH₃).

Commercial Availability and Regulatory Status

Biological Activity

2-(Methoxymethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a compound with significant potential in medicinal chemistry. Its unique structure offers various biological activities that warrant detailed exploration. This article synthesizes available research findings on its biological activity, including pharmacological effects and potential therapeutic applications.

- Molecular Formula : C14H19NO

- Molar Mass : 217.31 g/mol

- CAS Number : 2676865-20-4

- Chemical Structure :

Biological Activity Overview

Research on the biological activity of this compound indicates several promising pharmacological effects:

- Antidepressant Activity : Studies have suggested that derivatives of hexahydroindoles exhibit antidepressant-like effects in animal models. The compound's structural similarity to known antidepressants may contribute to this activity.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative disorders.

- Antinociceptive Properties : Some analogs of the compound have shown promise in pain relief, suggesting that this compound may also possess antinociceptive properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduces depressive symptoms | |

| Neuroprotective | Protects against neuronal damage | |

| Antinociceptive | Alleviates pain |

Case Study: Antidepressant Activity

A study conducted on various hexahydroindole derivatives demonstrated that compounds similar to this compound exhibited significant reductions in depressive-like behaviors in rodent models. The mechanism was suggested to involve modulation of serotonergic and noradrenergic systems.

Case Study: Neuroprotection

Research involving neurodegenerative disease models indicated that the compound could protect against oxidative stress and apoptosis in neuronal cells. This was evidenced by reduced levels of reactive oxygen species (ROS) and increased cell viability in treated cultures compared to controls.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is not thoroughly documented; however, its metabolism likely involves common pathways for amines and methoxy-substituted compounds. Further studies are needed to elucidate its metabolic fate and bioavailability.

Q & A

Q. How can the synthesis of 2-(methoxymethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine be optimized for reproducibility and yield?

Methodological Answer: The synthesis involves reacting 1,2,3,5,6,7-hexahydro-s-indacen-4-amine with methoxymethyl chloride or equivalent reagents. Key steps include:

- Reaction Conditions : Use anhydrous THF as the solvent and triethylamine as a base to deprotonate the amine, followed by slow addition of methoxymethyl chloride at 0°C to minimize side reactions .

- Purification : Column chromatography (20–50% EtOAc/hexanes gradient) effectively isolates the product. Reverse-phase HPLC further purifies derivatives with polar functional groups .

- Yield Optimization : Stoichiometric control (1.1 eq of methoxymethyl chloride) and inert atmosphere (N₂) prevent oxidation and improve yields to ~65% .

Q. What analytical techniques are critical for confirming the structural integrity of this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ = 6.87 ppm for aromatic protons, triplet signals for methylene groups) confirm regiochemistry and functional group integration .

- HRMS : High-resolution mass spectrometry (e.g., m/z 416.09 [M+H]⁺) validates molecular weight and purity (>95%) .

- LCMS : Monitors reaction progress and detects impurities, especially for sulfonamide derivatives .

Q. What in vitro assays are recommended for preliminary biological screening of its NLRP3 inflammasome inhibitory activity?

Methodological Answer:

- THP-1 Monocyte Assay : Measure IL-1β release via ELISA after LPS/ATP priming. IC₅₀ values for derivatives like MCC950 (IC₅₀ = 7.5 nM) benchmark activity .

- Caspase-1 Activation : Western blotting quantifies cleavage of pro-caspase-1 in LPS-primed macrophages .

- Cell Viability : MTT assays ensure inhibitory effects are not due to cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonamide vs. pyrazole substituents) impact pharmacokinetic properties and target engagement?

Methodological Answer:

-

Pharmacokinetic Profiling : Compare AUC, Cmax, and half-life in rodent models. For example, pyrazole derivatives (e.g., MCC7840) show extended half-lives (t₁/₂ = 12 h) vs. furan derivatives (t₁/₂ = 6 h) due to enhanced metabolic stability .

-

SAR Analysis :

Substituent Bioavailability NLRP3 IC₅₀ Reference Furan (MCC950) 40% 7.5 nM Pyrazole 65% 5.2 nM Hydrophobic groups (e.g., trifluoromethyl) improve membrane permeability but may reduce solubility .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy in neurodegenerative models?

Methodological Answer:

- Blood-Brain Barrier (BBB) Penetration : Use LC-MS/MS to quantify brain-to-plasma ratios. Derivatives like NT-0796 (logP = 2.1) achieve >1:1 ratios, enabling neuroprotection in Parkinson’s models .

- Metabolite Interference : Profile metabolites (e.g., indacenyl amine) in plasma. Adjust dosing regimens if metabolites exhibit off-target effects .

- Disease Model Validation : Use transgenic NLRP3-KO mice to confirm target specificity in neuroinflammation .

Q. What strategies mitigate contradictions in metabolite data during preclinical development?

Methodological Answer:

- Metabolite Identification : Use HRMS and isotopic labeling to distinguish parent compound fragments from metabolites. For example, indacenyl amine (MW 173.25 g/mol) is a common metabolite requiring quantification .

- Enzymatic Inhibition : Co-administer carboxylesterase inhibitors (e.g., BNPP) to reduce hepatic hydrolysis of prodrugs like NT-0796 .

- Dose-Escalation Studies : Correlate metabolite accumulation (e.g., AUC ratios) with toxicity endpoints in non-human primates .

Q. What mechanistic insights explain the neuroprotective effects of its derivatives in Parkinson’s disease (PD) models?

Methodological Answer:

- Dopaminergic Neuron Survival : MCC950 reduces α-synuclein-induced NLRP3 activation, rescuing tyrosine hydroxylase-positive neurons in the substantia nigra .

- Microglial Polarization : Flow cytometry shows a shift from pro-inflammatory (M1) to anti-inflammatory (M2) phenotypes in NT-0796-treated PD mice .

- Transcriptomic Profiling : RNA-seq of striatal tissue reveals downregulation of IL-18 and caspase-1 pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.